6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356666
InChI: InChI=1S/C28H29NO6/c1-15-14-34-26-17(3)27-22(12-21(15)26)16(2)20(28(31)35-27)6-7-25(30)29-9-8-18-10-23(32-4)24(33-5)11-19(18)13-29/h10-12,14H,6-9,13H2,1-5H3
SMILES:
Molecular Formula: C28H29NO6
Molecular Weight: 475.5 g/mol

6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC16356666

Molecular Formula: C28H29NO6

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C28H29NO6
Molecular Weight 475.5 g/mol
IUPAC Name 6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C28H29NO6/c1-15-14-34-26-17(3)27-22(12-21(15)26)16(2)20(28(31)35-27)6-7-25(30)29-9-8-18-10-23(32-4)24(33-5)11-19(18)13-29/h10-12,14H,6-9,13H2,1-5H3
Standard InChI Key CTDMMBKYGNPRSI-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C)C

Introduction

The compound 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that combines the structural features of furochromenes and isoquinolines. This compound is of interest due to its potential biological activities, which are attributed to the presence of various functional groups such as methoxy and the dihydroisoquinoline moiety.

Synthesis Methods

The synthesis of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one would involve multi-step organic reactions. A common approach might include:

  • Step 1: Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline precursor through cyclization reactions.

  • Step 2: Coupling this precursor with a furochromene derivative using appropriate coupling techniques.

Potential Biological Activities

Isoquinoline derivatives are often studied for their pharmacological properties, including potential anticancer, anti-inflammatory, and neuroprotective effects. The furochromene backbone may also contribute to biological activity, particularly in terms of antioxidant properties.

Data Tables

Given the lack of specific data on this compound, the following table provides a general overview of the types of biological activities associated with similar compounds:

Compound TypePotential Biological Activities
Isoquinoline DerivativesAnticancer, Anti-inflammatory, Neuroprotective
Furochromene DerivativesAntioxidant, Potential Anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator